2,4-Dimethyl-6-oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
“2,4-Dimethyl-6-oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,6-dihydropyridine-3-carboxylic acid” is a chemical compound with the molecular formula C13H18N2O4 . It has a molecular weight of 266.29 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact spatial arrangement of these atoms would determine the compound’s physical and chemical properties.Physical and Chemical Properties Analysis
This compound has a molecular weight of 266.29 . Other physical and chemical properties such as boiling point, melting point, and solubility would depend on the specific structure of the compound and its interactions with the environment.Scientific Research Applications
Heterocyclic Derivative Syntheses
A study by Bacchi et al. (2005) highlights the synthesis of various heterocyclic derivatives, including dihydropyridinone and tetrahydropyridinedione derivatives, from prop-2-ynyl alpha-ketoamides, which are structurally related to the compound . This synthesis demonstrates the utility of these compounds in producing a range of heterocyclic structures under specific catalytic conditions (Bacchi et al., 2005).
Diversity-Oriented Synthesis
Baškovč et al. (2012) developed a diversity-oriented synthesis approach for 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, closely related to the compound of interest. This study is significant for its exploration of various primary amines in the synthesis of a library of N-substituted methyl 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylates, demonstrating the compound's versatility in medicinal chemistry (Baškovč et al., 2012).
Synthesis and Structural Analysis
Okul et al. (2019) conducted a study focusing on the synthesis and X-ray diffraction of derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, which includes the compound . This research provides valuable insights into the structural properties and potential rearrangements of these compounds, crucial for understanding their chemical behavior (Okul et al., 2019).
Application in Dyeing
Abolude et al. (2021) explored the complexation of disperse dyes derived from thiophene with various metals, including derivatives structurally related to the target compound. This study demonstrates the application of such compounds in dyeing, highlighting their utility in textile industries (Abolude et al., 2021).
Properties
IUPAC Name |
2,4-dimethyl-6-oxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-7(2)14-10(16)6-15-9(4)12(13(18)19)8(3)5-11(15)17/h5,7H,6H2,1-4H3,(H,14,16)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUORDBBNIZVJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C(=O)O)C)CC(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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